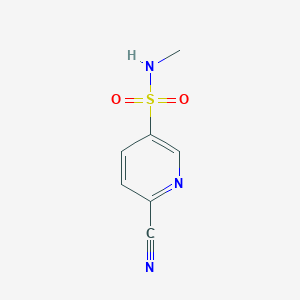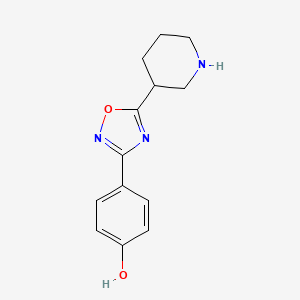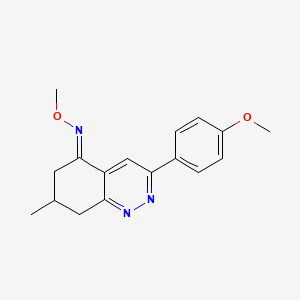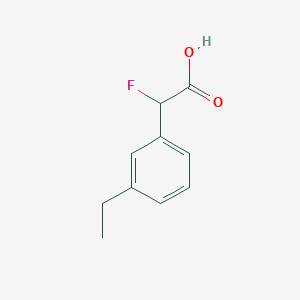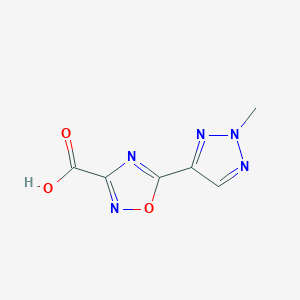![molecular formula C12H21NO3 B13062801 tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)
tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C12H21NO3. This compound is part of the carbamate family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a cyclopentyl derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the highest yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted carbamates .
Applications De Recherche Scientifique
tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate include:
- tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl N-hydroxycarbamate .
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl N-[2-(1-hydroxyethenyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-8(14)9-6-5-7-10(9)13-11(15)16-12(2,3)4/h9-10,14H,1,5-7H2,2-4H3,(H,13,15) |
Clé InChI |
PWJJKFBVWVWKQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC1C(=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13062734.png)
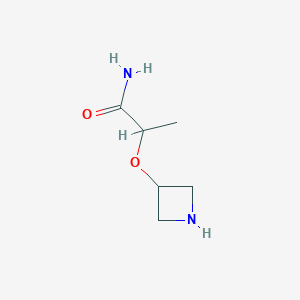
![3-Iodopyrazolo[1,5-a]pyrazine](/img/structure/B13062742.png)
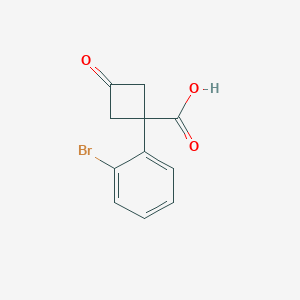
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13062754.png)
![6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine](/img/structure/B13062757.png)



